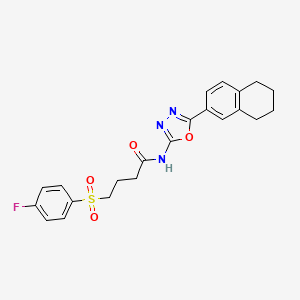

4-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c23-18-9-11-19(12-10-18)31(28,29)13-3-6-20(27)24-22-26-25-21(30-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNDXJHVILTVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide , also known by its CAS number 147118-37-4 , is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A 4-fluorophenyl group.

- A sulfonamide linkage.

- An oxadiazole ring which is known for its diverse pharmacological properties.

The presence of these functional groups suggests potential interactions with biological targets that may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi. In particular, derivatives of oxadiazole have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting more than 90% inhibition rates against resistant strains .

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can possess anticancer activity. For example, certain synthesized compounds showed notable cytotoxic effects against prostate cancer cells (PC3), indicating that modifications in the oxadiazole structure can enhance its anticancer efficacy . The specific compound under review may similarly exhibit such properties due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of sulfonamide-containing compounds has also been explored. Compounds derived from similar scaffolds have shown moderate to good antioxidant properties when tested using DPPH radical scavenging assays. This suggests that the compound may also contribute to oxidative stress reduction in biological systems .

Case Study 1: Antimicrobial Testing

In a comparative study of various oxadiazole derivatives, one compound demonstrated superior activity against resistant strains of M. tuberculosis. The structure-activity relationship indicated that modifications at the phenyl and sulfonamide positions could enhance antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

A series of oxadiazole derivatives were synthesized and tested against several cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity. For example, compounds with bulky groups at the 5-position of the oxadiazole ring showed enhanced activity against breast cancer cell lines .

Data Table: Summary of Biological Activities

| Biological Activity | Compound Structure Characteristics | Observed Effects |

|---|---|---|

| Antimicrobial | Oxadiazole ring | >90% inhibition against M. tuberculosis |

| Anticancer | Bulky substituents | Significant cytotoxicity against PC3 cells |

| Antioxidant | Sulfonamide linkage | Moderate antioxidant activity |

Q & A

Basic Question: What are the recommended synthetic routes for 4-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with dehydrating agents (e.g., POCl₃) .

- Step 2: Sulfonylation of the fluorophenyl group using 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to avoid side reactions .

- Step 3: Coupling the sulfonyl moiety to the butanamide backbone via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

Optimization Tips: - Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of sulfonyl chloride to prevent over-sulfonylation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tetrahydronaphthalene moiety in target binding?

Methodological Answer:

- Comparative Analogs: Synthesize derivatives with substituents on the tetrahydronaphthalene ring (e.g., halogens, methyl groups) and test their binding affinity to hypothesized targets (e.g., kinase enzymes) .

- Computational Docking: Use molecular docking software (e.g., AutoDock Vina) to model interactions between the tetrahydronaphthalene group and hydrophobic pockets in protein targets .

- Biophysical Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonyl and oxadiazole linkages; ¹⁹F NMR for fluorophenyl group verification .

- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and detect impurities .

- HPLC-PDA: Assess purity (>95%) and identify degradation products under stressed conditions (e.g., heat, light) .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization: Replicate experiments in orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives .

- Solubility Checks: Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregation can artificially suppress activity .

- Metabolite Screening: Perform LC-MS to identify metabolites that may interfere with activity in certain models (e.g., hepatic microsomal enzymes) .

Basic Question: What in vitro biological screening strategies are appropriate for initial evaluation of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases due to the oxadiazole motif’s known role in enzyme inhibition .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .

- Membrane Permeability: Employ Caco-2 cell monolayers to predict oral bioavailability .

Advanced Question: What computational strategies can predict off-target interactions of the sulfonyl group?

Methodological Answer:

- Pharmacophore Modeling: Map the sulfonyl group’s electrostatic and steric features to identify potential off-targets (e.g., carbonic anhydrase) .

- Machine Learning: Train models on databases like ChEMBL to predict sulfonyl-mediated interactions with G-protein-coupled receptors (GPCRs) .

- Molecular Dynamics (MD): Simulate sulfonyl hydration effects to assess false binding in aqueous environments .

Basic Question: How should stability studies be conducted for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation via HPLC .

- Lyophilization Testing: Assess stability in lyophilized form vs. solution (e.g., DMSO) over 6–12 months .

Advanced Question: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout: Delete putative target genes (e.g., kinases) in cell lines and measure compound efficacy loss .

- Chemical Proteomics: Use affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by MS identification .

- Transcriptomic Profiling: RNA-seq to identify downstream pathways affected by treatment .

Basic Question: How can researchers compare this compound’s activity with structurally related analogs?

Methodological Answer:

- Dose-Response Curves: Generate IC₅₀ values for analogs in parallel assays to rank potency .

- Meta-Analysis: Cross-reference PubChem or ChEMBL data for oxadiazole- and sulfonamide-containing compounds .

Advanced Question: What methodologies address low solubility of this compound in aqueous assay buffers?

Methodological Answer:

- Co-Solvent Systems: Use cyclodextrins or PEG-400 to enhance solubility without disrupting assay integrity .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the butanamide backbone for improved hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.